molecular formula C20H19ClN2 B6303420 2-Ethyl-6-(4-methylphenyl)-3-(4-chlorophenylamino)-pyridine CAS No. 2055683-29-7

2-Ethyl-6-(4-methylphenyl)-3-(4-chlorophenylamino)-pyridine

Cat. No.: B6303420
CAS No.: 2055683-29-7
M. Wt: 322.8 g/mol
InChI Key: ITNPAXVOEYEJDQ-UHFFFAOYSA-N
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Description

2-Ethyl-6-(4-methylphenyl)-3-(4-chlorophenylamino)-pyridine is a complex organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This specific compound is characterized by its unique structure, which includes ethyl, methylphenyl, and chlorophenylamino groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-(4-methylphenyl)-3-(4-chlorophenylamino)-pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the ethyl, methylphenyl, and chlorophenylamino groups. Common reagents used in these reactions include various halides, amines, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-(4-methylphenyl)-3-(4-chlorophenylamino)-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Halides and amines are frequently used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-Ethyl-6-(4-methylphenyl)-3-(4-chlorophenylamino)-pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Ethyl-6-(4-methylphenyl)-3-(4-chlorophenylamino)-pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-6-(4-methylphenyl)-3-(4-bromophenylamino)-pyridine
  • 2-Ethyl-6-(4-methylphenyl)-3-(4-fluorophenylamino)-pyridine
  • 2-Ethyl-6-(4-methylphenyl)-3-(4-iodophenylamino)-pyridine

Uniqueness

What sets 2-Ethyl-6-(4-methylphenyl)-3-(4-chlorophenylamino)-pyridine apart from similar compounds is the presence of the chlorophenylamino group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-ethyl-6-(4-methylphenyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2/c1-3-18-20(22-17-10-8-16(21)9-11-17)13-12-19(23-18)15-6-4-14(2)5-7-15/h4-13,22H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNPAXVOEYEJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C2=CC=C(C=C2)C)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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